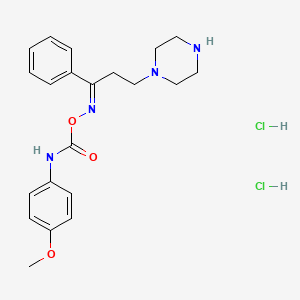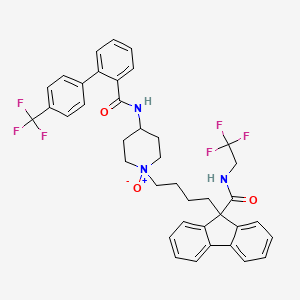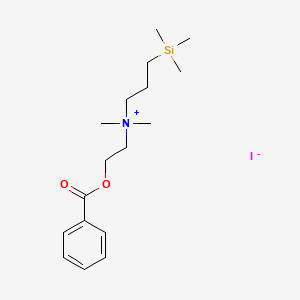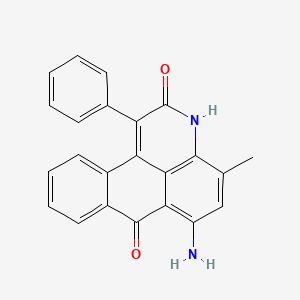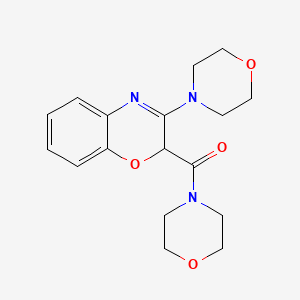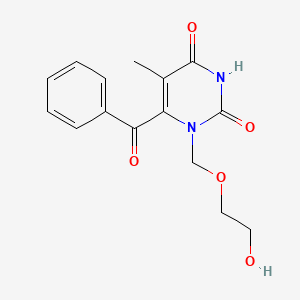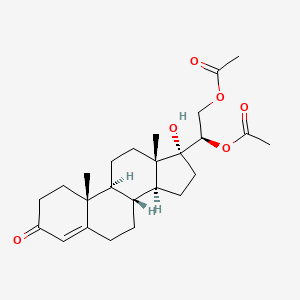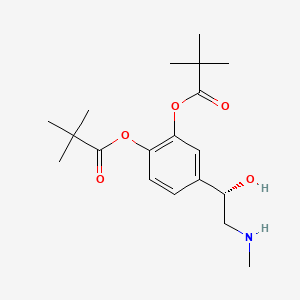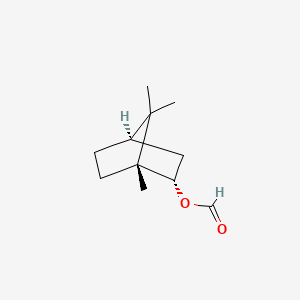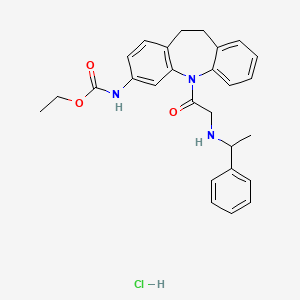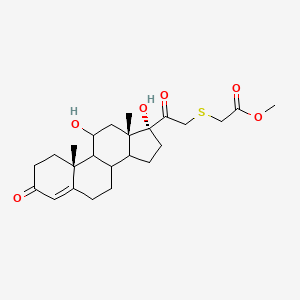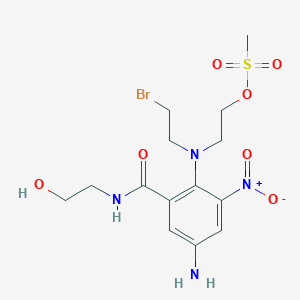
PR-104 metabolite M23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PR-104 metabolite M23 is a derivative of PR-104, a bioreductive prodrug designed to target hypoxic cells in tumors PR-104 is converted in vivo to PR-104A, which is further metabolized to active hydroxylamine and amine metabolites, including this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PR-104 metabolite M23 involves the reduction of PR-104A under hypoxic conditions. The process typically includes the use of one-electron reductases, such as cytochrome P450 oxidoreductase, and aldo-keto reductase 1C3. The reaction conditions often involve anaerobic environments to mimic the hypoxic conditions found in tumors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the necessary anaerobic conditions and the use of high-performance liquid chromatography (HPLC) for purification. The scalability of this process ensures the availability of the compound for clinical and research applications.
化学反应分析
Types of Reactions
PR-104 metabolite M23 undergoes several types of chemical reactions, including:
Reduction: The primary reaction involves the reduction of PR-104A to this compound.
Oxidation: Under certain conditions, this compound can undergo oxidation to form other metabolites.
Substitution: The compound can also participate in substitution reactions, particularly involving nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under anaerobic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Substitution: Nucleophiles like glutathione can react with this compound under physiological conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylamine and amine derivatives, which are crucial for the compound’s biological activity.
科学研究应用
PR-104 metabolite M23 has several scientific research applications, including:
Chemistry: Used as a model compound to study bioreductive prodrugs and their activation mechanisms.
Biology: Investigated for its role in cellular responses to hypoxia and its interactions with cellular reductases.
Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells in cancer therapy.
Industry: Utilized in the development of new bioreductive prodrugs and in the study of drug metabolism and pharmacokinetics.
作用机制
PR-104 metabolite M23 exerts its effects through the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under hypoxic conditions. These enzymes reduce PR-104A to this compound, which then forms cytotoxic DNA crosslinks.
相似化合物的比较
Similar Compounds
PR-104A: The parent compound of PR-104 metabolite M23, which is also a bioreductive prodrug.
Tirapazamine: Another bioreductive prodrug that targets hypoxic tumor cells.
AQ4N: A bioreductive prodrug that is activated under hypoxic conditions to form a cytotoxic agent.
Uniqueness
This compound is unique due to its specific activation by aldo-keto reductase 1C3 and its potent DNA crosslinking activity. Unlike other bioreductive prodrugs, this compound has shown significant efficacy in preclinical models of hypoxic tumors, making it a promising candidate for further development in cancer therapy.
属性
CAS 编号 |
952144-70-6 |
|---|---|
分子式 |
C14H21BrN4O7S |
分子量 |
469.31 g/mol |
IUPAC 名称 |
2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21) |
InChI 键 |
YQQYPWGYGLCPBO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


